molecular formula C9H6F3N B1351012 4-Methyl-3-(trifluoromethyl)benzonitrile CAS No. 261952-06-1

4-Methyl-3-(trifluoromethyl)benzonitrile

Cat. No.: B1351012
CAS No.: 261952-06-1
M. Wt: 185.15 g/mol
InChI Key: YWAGJCPTOFPGIS-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3N It is a derivative of benzonitrile, characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the benzene ring

Safety and Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral .

Future Directions

While specific future directions for the research and application of 4-Methyl-3-(trifluoromethyl)benzonitrile are not explicitly mentioned in the available literature, its role as a key intermediate in the synthesis of fluvoxamine suggests potential applications in the development of new pharmaceuticals .

Biochemical Analysis

Biochemical Properties

4-Methyl-3-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals. It is a key intermediate in the synthesis of fluvoxamine, a selective serotonin reuptake inhibitor used to treat depression and anxiety disorders . The compound participates in nickel-catalyzed arylcyanation reactions, which are essential for forming carbon-carbon bonds in organic synthesis . In these reactions, this compound interacts with nickel catalysts and organic substrates, facilitating the formation of complex molecular structures.

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documented. Its role as an intermediate in pharmaceutical synthesis suggests that it may influence cell function indirectly through its metabolites. For instance, fluvoxamine, synthesized using this compound, affects cell signaling pathways related to serotonin reuptake, thereby modulating gene expression and cellular metabolism in neurons

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with nickel catalysts in arylcyanation reactions . The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in the formation of carbon-carbon bonds. This reactivity is crucial for the synthesis of complex organic molecules, including pharmaceuticals. The nitrile group in this compound also contributes to its chemical behavior, enabling it to act as a versatile intermediate in various synthetic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable under standard storage conditions, but it should be kept away from oxidizing agents to prevent degradation Over time, exposure to light and air may lead to the gradual breakdown of the compound, affecting its efficacy in biochemical reactions

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. As an intermediate in pharmaceutical synthesis, its metabolites, such as fluvoxamine, have been evaluated for dosage effects. High doses of fluvoxamine can lead to toxic effects, including serotonin syndrome, characterized by excessive serotonin activity in the brain

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a synthetic intermediate. The compound undergoes various chemical transformations, including arylcyanation reactions, to form complex organic molecules . Enzymes and cofactors involved in these pathways facilitate the conversion of this compound into its desired products. The metabolic flux and levels of metabolites may vary depending on the specific synthetic route and reaction conditions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity, due to the trifluoromethyl group, may facilitate its passage through cell membranes Binding proteins and transporters may also play a role in its cellular uptake and distribution

Subcellular Localization

The subcellular localization of this compound is not well-documented. Its chemical structure suggests that it may localize to specific cellular compartments based on its interactions with biomolecules. Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its activity and function within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group and the nitrile group onto a benzene ring. One common method is the reaction of 3-fluoro-4-methyl bromobenzene with metal cyanides such as cuprous cyanide, potassium cyanide, or sodium cyanide. The reaction is carried out in solvents like N-Methyl pyrrolidone, DMSO, or DMF at temperatures ranging from 60°C to 250°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Arylcyanation Reactions: It participates in nickel-catalyzed arylcyanation reactions of alkynes.

Common Reagents and Conditions:

    Nickel Catalysts: Used in arylcyanation reactions.

    Metal Cyanides: Used in the initial synthesis.

    Solvents: N-Methyl pyrrolidone, DMSO, DMF.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, arylcyanation reactions yield polysubstituted 2,5-hexadienenitriles .

Mechanism of Action

The mechanism of action of 4-Methyl-3-(trifluoromethyl)benzonitrile in biological systems is not well-documented. compounds with trifluoromethyl groups often exhibit unique interactions with biological targets due to the electron-withdrawing nature of the -CF3 group. This can influence the compound’s binding affinity and specificity towards enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-3-(trifluoromethyl)benzonitrile is unique due to the combined presence of both the trifluoromethyl and methyl groups, which impart distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical reactivity.

Properties

IUPAC Name

4-methyl-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAGJCPTOFPGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379605
Record name 4-Methyl-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-06-1
Record name 4-Methyl-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the wavelength and intensity of light in the bromination of 4-methyl-3-(trifluoromethyl)benzonitrile?

A1: The research paper explored the use of this compound in a photochemical Wohl-Ziegler bromination reaction with N-bromosuccinimide []. The study found that both wavelength and light intensity significantly impact the reaction rate. Importantly, only 40% of the maximum light intensity was necessary to maintain the reaction rate, allowing for better temperature control and energy efficiency []. This highlights the importance of optimizing light parameters in photochemical reactions for improved sustainability and cost-effectiveness.

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